molecular formula C32H54N8O9 B14249420 L-Glutamine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl-L-prolyl- CAS No. 503844-14-2

L-Glutamine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl-L-prolyl-

Cat. No.: B14249420
CAS No.: 503844-14-2
M. Wt: 694.8 g/mol
InChI Key: DNWFNLGEIWJOHI-QRZAQWHPSA-N
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Description

L-Glutamine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl-L-prolyl- is a peptide compound composed of multiple amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. Peptides like this one are often studied for their biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like L-Glutamine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl-L-prolyl- often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, and may include additional steps such as:

    High-Performance Liquid Chromatography (HPLC): for purification.

    Lyophilization: to obtain the peptide in a stable, dry form.

Chemical Reactions Analysis

Types of Reactions

L-Glutamine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl-L-prolyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, such as methionine and cysteine.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create peptide analogs with different properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution reagents: Various amino acid derivatives and coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.

Scientific Research Applications

L-Glutamine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl-L-prolyl- has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of peptide-based products and technologies.

Mechanism of Action

The mechanism of action of L-Glutamine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl-L-prolyl- involves its interaction with specific molecular targets and pathways. These may include:

    Receptor binding: The peptide may bind to cell surface receptors, triggering intracellular signaling cascades.

    Enzyme inhibition: It can act as an inhibitor or substrate for certain enzymes, affecting their activity.

    Cellular uptake: The peptide may be taken up by cells and influence various cellular functions.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-glutamine: A dipeptide with applications in dietary supplementation and cell culture.

    L-Asparaginyl-L-alanyl-L-prolyl-L-valyl-L-seryl-L-isoleucyl-L-prolyl-L-glutamine: Another peptide with potential therapeutic uses.

Uniqueness

L-Glutamine, L-valyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl-L-prolyl- is unique due to its specific sequence of amino acids, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

503844-14-2

Molecular Formula

C32H54N8O9

Molecular Weight

694.8 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C32H54N8O9/c1-16(2)15-21(38-29(45)25(34)17(3)4)31(47)40-14-8-9-22(40)27(43)35-18(5)26(42)36-19(6)30(46)39-13-7-10-23(39)28(44)37-20(32(48)49)11-12-24(33)41/h16-23,25H,7-15,34H2,1-6H3,(H2,33,41)(H,35,43)(H,36,42)(H,37,44)(H,38,45)(H,48,49)/t18-,19-,20-,21-,22-,23-,25-/m0/s1

InChI Key

DNWFNLGEIWJOHI-QRZAQWHPSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)N

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)C)N

Origin of Product

United States

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